

Application Notes and Protocols: A Framework for Combining Liver Protective Drugs

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Compound of Interest

Compound Name: REGOPAR

Cat. No.: B1166337

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A Note on the Limited Availability of Data for **REGOPAR**

Extensive literature searches for a hepatoprotective agent specifically named "**REGOPAR**" have yielded very limited and dated information, primarily from studies conducted in the 1980s. These early studies suggest that **REGOPAR** is a plant extract with potential liver-regenerating properties, evaluated in animal models of experimentally induced liver cirrhosis.[1][2] However, there is a significant lack of recent scientific data, including detailed mechanistic studies, clinical trials, and quantitative analyses of its efficacy, particularly in combination with other drugs.

It is also crucial to distinguish "**REGOPAR**" from "Regorafenib," a multi-kinase inhibitor used in cancer therapy, including for hepatocellular carcinoma.[3][4][5][6][7][8][9][10][11][12] Regorafenib is known to have a risk of hepatotoxicity and is not considered a liver-protective agent in the context of general liver disease.[3][4][8][10]

Due to the scarcity of available data for **REGOPAR**, it is not currently possible to provide detailed application notes and protocols as requested for this specific agent. However, to address the broader interest in the combination of liver-protective drugs, the following sections provide a framework and examples based on well-researched hepatoprotective agents. This information is intended to serve as a guide for researchers and drug development professionals interested in this area of study.

Exemplar Application Notes: Combining Silymarin with Other Antioxidants

Introduction

Silymarin, a flavonoid complex extracted from milk thistle, is a well-established hepatoprotective agent with antioxidant, anti-inflammatory, and antifibrotic properties.^[13] Its primary active component is silybin.^[13] Combining Silymarin with other antioxidants, such as chlorogenic acid and melatonin, may offer synergistic effects in protecting the liver from various insults. This document outlines experimental protocols and data for evaluating such combinations in a preclinical model of hepatotoxicity.

Data Presentation: Effects of Silymarin Combinations on Liver Function and Oxidative Stress Markers

The following table summarizes the quantitative data from a preclinical study evaluating the protective effects of Silymarin, alone and in combination with chlorogenic acid (CA) and/or melatonin (ME), against carbon tetrachloride (CCl₄)-induced hepatotoxicity in rats.^[14]

Treatment Group	ALT (U/L)	AST (U/L)	TNF- α (pg/mg protein)	8-OxodG (ng/g tissue)
Control	45.3 \pm 2.1	112.8 \pm 5.6	25.1 \pm 1.9	1.2 \pm 0.1
CCl ₄	289.6 \pm 14.5	543.2 \pm 27.1	148.7 \pm 7.4	8.9 \pm 0.4
CCl ₄ + Silymarin (SIL)	135.7 \pm 6.8	254.9 \pm 12.7	89.3 \pm 4.5	4.1 \pm 0.2
CCl ₄ + SIL + CA	102.4 \pm 5.1	198.6 \pm 9.9	65.2 \pm 3.3	2.9 \pm 0.1
CCl ₄ + SIL + ME	91.8 \pm 4.6	176.3 \pm 8.8	54.1 \pm 2.7	2.3 \pm 0.1
CCl ₄ + SIL + CA + ME	82.5 \pm 4.1	158.7 \pm 7.9	48.9 \pm 2.4	1.9 \pm 0.1

Data are presented as mean \pm SEM. Data are adapted from a study by Al-Sayed et al. (2020) for illustrative purposes.^[14]

Experimental Protocols

3.1. Animal Model of CCl₄-Induced Hepatotoxicity

This protocol describes the induction of liver injury in rats, a common model for evaluating hepatoprotective agents.^[14]

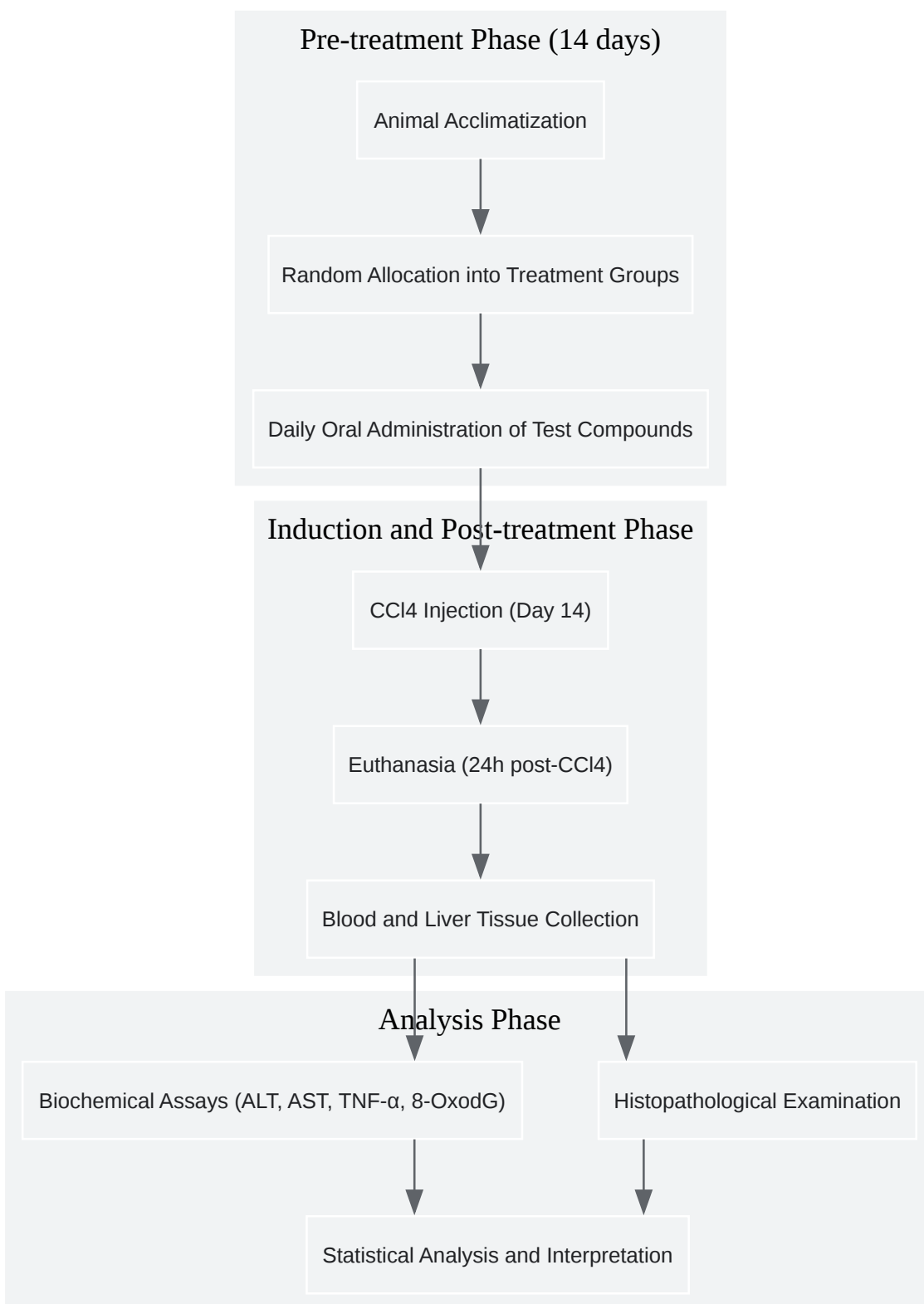
- Animals: Male Wistar rats (180-200 g) are used.
- Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
- Induction of Hepatotoxicity: A single intraperitoneal injection of CCl₄ (1 ml/kg body weight, 50% in corn oil) is administered.
- Treatment Groups:
 - Group 1: Control (vehicle only)
 - Group 2: CCl₄ control
 - Group 3: CCl₄ + Silymarin (50 mg/kg, p.o.)
 - Group 4: CCl₄ + Silymarin (50 mg/kg, p.o.) + Chlorogenic Acid (20 mg/kg, p.o.)
 - Group 5: CCl₄ + Silymarin (50 mg/kg, p.o.) + Melatonin (10 mg/kg, p.o.)
 - Group 6: CCl₄ + Silymarin (50 mg/kg, p.o.) + Chlorogenic Acid (20 mg/kg, p.o.) + Melatonin (10 mg/kg, p.o.)
- Dosing Regimen: Treatments are administered daily for 14 days. CCl₄ is administered on the 14th day, 2 hours after the final treatment dose.
- Sample Collection: 24 hours after CCl₄ administration, animals are euthanized, and blood and liver tissue are collected for biochemical and histological analysis.

3.2. Biochemical Assays

- **Liver Function Tests:** Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using standard enzymatic assay kits.
- **Oxidative Stress Markers:** Liver tissue homogenates are used to measure levels of tumor necrosis factor-alpha (TNF- α) and 8-oxo-2'-deoxyguanosine (8-OxodG) using commercially available ELISA kits.

Visualization of Signaling Pathways and Workflows

4.1. Experimental Workflow

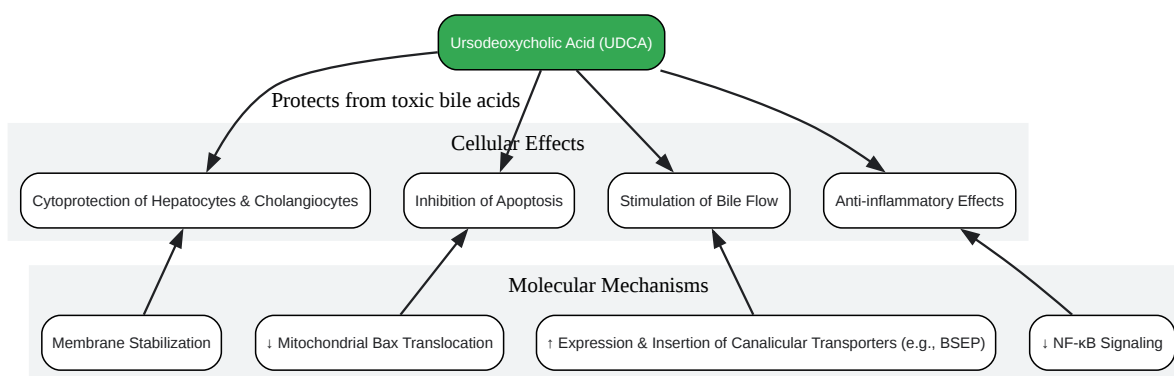


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Caption: Experimental workflow for evaluating hepatoprotective agents.

4.2. Signaling Pathway: Mechanism of Action of Ursodeoxycholic Acid (UDCA)

Ursodeoxycholic acid (UDCA) is another widely used hepatoprotective drug. Its mechanisms of action are multifaceted and involve the modulation of several signaling pathways.[15][16][17][18][19]



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